An In-depth Technical Guide to tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (CAS 871115-32-1)
An In-depth Technical Guide to tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (CAS 871115-32-1)
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (CAS No. 871115-32-1), a pivotal building block in modern medicinal chemistry. This document delves into its physicochemical properties, outlines a robust and logical synthetic strategy, provides expected analytical characterizations, and explores its application in the synthesis of advanced therapeutic agents. The unique structural feature of a geminal diamine on a piperidine scaffold offers chemists a versatile platform for introducing critical pharmacophoric elements. This guide is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics, particularly in the fields of neurodegenerative disease and beyond.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of a vast number of clinically approved drugs.[1] Its saturated, six-membered heterocyclic structure provides an ideal framework that is metabolically stable and offers a three-dimensional vector for substituents, enabling precise interaction with biological targets.[1] The subject of this guide, tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate, is a specialized derivative that capitalizes on these advantages.
Its key features include:
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A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen renders it amenable to a wide range of synthetic transformations under both acidic and basic conditions, while allowing for orthogonal deprotection when required.
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A Quaternary Substituted Carbon: The C4 position is substituted with two distinct primary amine functionalities, creating a spiro-like center of complexity.
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Geminal Diamine Functionality: The 4-amino and 4-(aminomethyl) groups provide two nucleophilic centers with different steric environments, allowing for selective derivatization to build complex molecular architectures. This is particularly valuable for creating ligands that can form multiple hydrogen bonds or act as linkers in more complex systems like PROTACs.
This unique combination of features makes CAS 871115-32-1 a valuable starting material for constructing novel chemical entities with tailored pharmacological profiles.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is essential for its safe handling and effective use in synthesis.
Physicochemical Data
The key properties of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 871115-32-1 | [][3] |
| Molecular Formula | C₁₁H₂₃N₃O₂ | [][3] |
| Molecular Weight | 229.32 g/mol | [][3] |
| IUPAC Name | tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | [3] |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CN)N | [3] |
| InChIKey | GFRZXIHYVYRFPV-UHFFFAOYSA-N | [3] |
| Predicted XlogP | -0.4 | [3] |
Safety and Handling
This compound is classified as hazardous. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
GHS Hazard Statements: [3]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H318: Causes serious eye damage.
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H335: May cause respiratory irritation.
Synthesis and Characterization
Proposed Synthetic Pathway
A highly effective strategy involves a multi-step sequence starting from the commercially available 1-Boc-4-piperidone. This pathway leverages a Strecker-type synthesis followed by reduction.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate
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Rationale: The Strecker synthesis is a classic and efficient method for producing α-aminonitriles from ketones. The use of ammonium chloride provides the ammonia source in situ, which first forms an imine with the piperidone. Subsequent nucleophilic attack by the cyanide ion yields the stable α-aminonitrile intermediate.
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Procedure:
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To a stirred solution of 1-Boc-4-piperidone (1.0 eq) in methanol/water (e.g., 2:1 v/v), add potassium cyanide (1.2 eq) and ammonium chloride (1.2 eq).
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
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Upon completion, carefully quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by flash column chromatography on silica gel to yield the α-aminonitrile intermediate.
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Step 2: Synthesis of tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (CAS 871115-32-1)
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Rationale: The reduction of the nitrile and the concomitant stability of the Boc-protecting group are key. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting the nitrile to a primary amine. Alternatively, catalytic hydrogenation using Raney Nickel is a scalable and often safer method for this transformation.
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Procedure (using LiAlH₄):
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To a flame-dried flask under an inert atmosphere (e.g., Argon), add a solution of the α-aminonitrile intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Carefully add LiAlH₄ (e.g., 2.0-3.0 eq) portion-wise, controlling the exotherm.
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Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC or LC-MS.
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After completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
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Stir the resulting slurry until a white precipitate forms, then filter through a pad of Celite®, washing with THF or ethyl acetate.
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Concentrate the filtrate under reduced pressure to yield the crude target compound, which can be further purified if necessary.
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Characterization and Analytical Data
Full experimental characterization is critical for confirming the structure and purity of the synthesized material.
Mass Spectrometry (Predicted) High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
| Adduct | Predicted m/z |
| [M+H]⁺ | 230.18631 |
| [M+Na]⁺ | 252.16825 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted) While experimental spectra are not publicly available, the expected signals can be predicted based on the structure and data from analogous compounds.[4]
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¹H NMR (predicted, CDCl₃, 500 MHz):
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δ ~3.8-3.2 (m, 4H): Protons on the piperidine ring adjacent to the nitrogen (C2-H and C6-H).
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δ ~2.8 (s, 2H): Protons of the aminomethyl (-CH₂NH₂) group.
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δ ~1.8-1.5 (m, 4H): Protons on the piperidine ring at the C3 and C5 positions.
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δ ~1.45 (s, 9H): Protons of the tert-butyl group of the Boc protector.
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δ (broad s, 4H): Protons of the two NH₂ groups (signal may be broad and exchangeable with D₂O).
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¹³C NMR (predicted, CDCl₃, 125 MHz):
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δ ~155.0: Carbonyl carbon of the Boc group.
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δ ~79.5: Quaternary carbon of the tert-butyl group.
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δ ~55.0: Quaternary carbon at C4 of the piperidine ring.
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δ ~50.0: Carbon of the aminomethyl group (-CH₂NH₂).
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δ ~40.0: Carbons of the piperidine ring adjacent to the nitrogen (C2 and C6).
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δ ~33.0: Carbons of the piperidine ring at C3 and C5.
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δ ~28.4: Methyl carbons of the tert-butyl group.
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Applications in Drug Discovery: A Scaffold for Neurotherapeutics
The unique structural arrangement of CAS 871115-32-1 makes it an attractive building block for creating complex molecules targeting a variety of biological systems. The dual amine functionality allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) systematically.
A significant application of this scaffold is in the development of inhibitors for the treatment of neurodegenerative diseases. For instance, tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate has been utilized as a key reactant in the synthesis of novel benzofuran, benzothiophene, and indole derivatives designed as inhibitors of tau oligomer formation. [5] The aggregation of the tau protein is a pathological hallmark of Alzheimer's disease and other tauopathies.
Caption: Role of the piperidine scaffold in constructing tau inhibitors.
In this context, the piperidine moiety serves to:
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Orient Substituents: It positions the appended heterocyclic pharmacophore in a specific three-dimensional orientation for optimal binding to the target protein.
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Provide Solubilizing Groups: The amine functionalities can be protonated at physiological pH, improving the aqueous solubility of the final compound, a critical parameter for CNS drug candidates.
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Offer Points for Further Derivatization: One of the primary amines can be functionalized to attach the core pharmacophore, while the other remains available for modification to fine-tune properties like cell permeability or metabolic stability.
Conclusion
tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate is a high-value chemical intermediate with significant potential in drug discovery and development. Its synthesis, while requiring careful control, is achievable through established methodologies. The compound's true strength lies in its utility as a versatile scaffold, providing a robust and adaptable platform for generating libraries of complex molecules. As demonstrated by its application in the synthesis of potential treatments for neurodegenerative diseases, this building block enables the exploration of new chemical space and is a vital tool for medicinal chemists striving to develop the next generation of therapeutics.
References
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Rolt, A., et al. (2017). Supporting Information: Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. [Link]
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Semantic Scholar. S1 Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4- carboxamides as selective, orally active inhibitors of. [https://www.semanticscholar.org/paper/S1-Discovery-of-4-amino-1-(7H-pyrrolo-%5B2-%2C3-d-%5D-d-Barlaam-Gairin/56722245b98a3e742721a36481615598695d7f1d]([Link]
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PubChem. tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. [Link]
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Risen Exhibit 2088 Alzheon v. Risen IPR2021-00347. STN entry for CAS 871115-32-1. [Link]
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Maloney, D.J., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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